molecular formula C22H43ClO8 B13912400 3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester

3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester

Cat. No.: B13912400
M. Wt: 471.0 g/mol
InChI Key: HINXTWYHSVWCQO-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester is a synthetic organic compound with the molecular formula C18H35ClO8 and a molecular weight of 414.92 g/mol . It is characterized by the presence of multiple ether linkages and a chloro substituent, making it a versatile compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester typically involves the reaction of polyethylene glycol derivatives with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The ether linkages and chloro substituent play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol derivatives: Compounds with similar ether linkages but without the chloro substituent.

    Chloroacetic acid derivatives: Compounds with a chloro group but different ester linkages.

Uniqueness

3,6,9,12,15,18-Hexaoxatetracosanoic acid, 24-chloro-, 1,1-dimethylethyl ester is unique due to its combination of multiple ether linkages and a chloro substituent, which imparts distinct chemical and physical properties. This makes it a valuable compound in various applications where such properties are desired .

Properties

Molecular Formula

C22H43ClO8

Molecular Weight

471.0 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C22H43ClO8/c1-22(2,3)31-21(24)20-30-19-18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-7-5-4-6-8-23/h4-20H2,1-3H3

InChI Key

HINXTWYHSVWCQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCCCCCCl

Origin of Product

United States

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